Technical Whitepaper: 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene
Technical Whitepaper: 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene
Physicochemical Profiling and Synthetic Utility in Fluorine Medicinal Chemistry[1]
Executive Summary
1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene represents a specialized class of fluorinated arenes where a benzylic gem-difluoro moiety replaces a carbonyl group.[1] In modern drug discovery and agrochemistry, this structural transformation—converting a ketone to a gem-difluoromethylene group—is a critical strategy for bioisosteric replacement.[1] It enhances metabolic stability by blocking benzylic oxidation while modulating lipophilicity and altering the electronic vector of the molecule without significantly changing steric bulk.[1]
This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via deoxofluorination, its physicochemical properties relative to its carbonyl precursor, and its strategic application in structure-activity relationship (SAR) optimization.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule consists of a para-substituted benzene ring bearing a trifluoromethyl group (
Table 1: Physicochemical Profile (Calculated/Predicted)
| Property | Value / Description |
| IUPAC Name | 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 224.17 g/mol |
| Precursor CAS | 711-33-1 (1-[4-(Trifluoromethyl)phenyl]propan-1-one) |
| LogP (Predicted) | ~4.2 – 4.5 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 5 (Fluorine atoms act as weak acceptors) |
| Rotatable Bonds | 2 (C1-C |
| Electronic State | Electron-deficient aromatic ring (deactivated by two withdrawing groups) |
Structural Visualization
The following diagram illustrates the connectivity and the key electronic vectors influencing the molecule's reactivity and binding properties.
Figure 1: Structural decomposition highlighting the electron-withdrawing groups (EWG) and functional moieties.[1][2]
Synthetic Protocol: Deoxofluorination
The most robust route to 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene is the nucleophilic fluorination of its ketone precursor, 1-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 711-33-1).[1] The reagent of choice is DAST (Diethylaminosulfur trifluoride) or its thermally more stable analog, Deoxo-Fluor .[1]
2.1. Reaction Scheme
The transformation involves the substitution of the carbonyl oxygen with two fluorine atoms.[1]
Figure 2: Synthetic pathway from the commercially available propiophenone derivative.
2.2. Detailed Experimental Methodology
Objective: Synthesis of 1-(1,1-difluoropropyl)-4-(trifluoromethyl)benzene on a 5.0 mmol scale.
Reagents:
-
1-[4-(Trifluoromethyl)phenyl]propan-1-one (1.0 equiv, 1.01 g)[1]
-
DAST (Diethylaminosulfur trifluoride) (2.5 equiv, ~1.65 mL)[1]
-
Dichloromethane (DCM), anhydrous (20 mL)[1]
-
Saturated aqueous
[1]
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or Ar).[1] -
Solvation: Dissolve the ketone (1.01 g) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add DAST (1.65 mL) dropwise via syringe over 10 minutes. Caution: DAST reacts violently with moisture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–24 hours.[1] Monitor reaction progress via TLC (hexane/EtOAc) or
-NMR.-
Note: If conversion is incomplete, heat to reflux (40°C) for 4 hours.
-
-
Quench (Critical Safety Step): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated
(50 mL) and crushed ice. Expect vigorous effervescence ( evolution).[1] Stir until bubbling ceases. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL).[1] -
Purification: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes) to yield the colorless oil product.[1]
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting low yields.[1] The reaction proceeds via an initial nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, releasing HF.[1]
-
Activation: The carbonyl oxygen attacks the sulfur center, displacing a fluoride ion.[1]
-
Elimination: The resulting intermediate is an activated alkoxy-aminosulfur species.[1]
-
Substitution: The displaced fluoride ion acts as a nucleophile, attacking the benzylic carbon.[1] This triggers the release of the sulfur byproduct (diethylamidosulfinyl fluoride) and the formation of the gem-difluoride.[1]
Why this matters: The benzylic carbon in this specific molecule is highly electron-deficient due to the para-
Physicochemical & Bioisosteric Properties[1][7]
4.1. The "Gem-Difluoro Effect"
Replacing a carbonyl (
-
Bond Angles: The F-C-F bond angle is smaller (~105°) than the typical tetrahedral angle, while the C-C-C angle expands.[1]
-
Conformation: The gauche effect between fluorine and adjacent substituents can lock the propyl chain into a specific conformation, distinct from the planar ketone precursor.[1] This can improve binding affinity if the conformation matches the receptor pocket.[1]
4.2. Metabolic Stability
The benzylic position is a primary site for metabolic degradation (hydroxylation) by Cytochrome P450 enzymes.[1]
-
Ketone Precursor: Susceptible to reduction (to alcohol) or alpha-hydroxylation.[1]
-
Target (
): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1] The benzylic position is fully blocked, rendering the molecule metabolically inert at this site.[1]
4.3. Lipophilicity Modulation
The
-
LogP Shift: Expect a
of +1.0 to +1.5 compared to the ketone.[1] This increases blood-brain barrier (BBB) permeability but may reduce solubility in aqueous media.[1]
Safety & Handling References
DAST/Deoxo-Fluor Hazards:
-
Shock Sensitivity: DAST can become unstable at high temperatures (>90°C).[1] Do not distill the pure reagent.[1]
-
Corrosivity: Hydrolyzes to release HF (hydrofluoric acid).[1] Always use calcium gluconate gel in case of skin contact.[1]
-
Glassware: While standard glassware is acceptable for short reactions, plastic (PFA/PTFE) is preferred for long-term storage of fluoride reagents to prevent etching.[1]
References
-
Synthesis of gem-Difluorides (General Protocol): Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides.[1] The Journal of Organic Chemistry, 64(19), 7048-7054.[1] [1]
-
Precursor Identification (1-[4-(Trifluoromethyl)phenyl]propan-1-one): Sigma-Aldrich / Merck Product Entry for CAS 711-33-1.[1]
-
Bioisosteric Applications of Fluorine: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
-
Mechanistic Studies of DAST Fluorination: Hudlicky, M. (1988).[1] Fluorination with diethylaminosulfur trifluoride and related aminofluorosulfuranes.[1] Organic Reactions, 35, 513-637.[1] [1]
